Lipophilicity Enhancement: LogD Comparison vs. Methoxy and Trifluoromethyl Analogs
Methyl 2-(trifluoromethoxy)benzoate exhibits a significant increase in lipophilicity compared to its non-fluorinated methoxy analog. The OCF₃ group elevates LogD by 0.7–1.4 units relative to OCH₃, a magnitude comparable to the CF₃ group [1]. This difference is critical for membrane permeability and bioavailability.
| Evidence Dimension | Lipophilicity (LogD) |
|---|---|
| Target Compound Data | Increase of 0.7–1.4 LogD units vs. OCH₃ |
| Comparator Or Baseline | Methoxy (OCH₃) and trifluoromethyl (CF₃) analogs |
| Quantified Difference | +0.7 to +1.4 LogD units |
| Conditions | Aliphatic derivatives series; Journal of Fluorine Chemistry study [1] |
Why This Matters
Higher lipophilicity can enhance membrane permeability and CNS penetration, a key factor in selecting building blocks for lead optimization.
- [1] Logvinenko, I., Markushyna, Y., Kondratov, I., Vashchenko, B., Kliachyna, M., Tokaryeva, Y., ... & Haufe, G. (2020). Synthesis, physico-chemical properties and microsomal stability of compounds bearing aliphatic trifluoromethoxy group. Journal of Fluorine Chemistry, 231, 109461. View Source
